n-(1,3-Dichloro-7-fluoro-9h-fluoren-2-yl)acetamide

Description

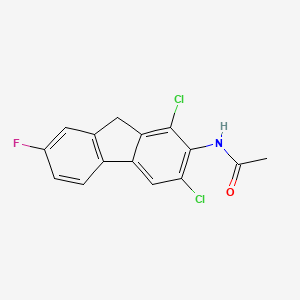

N-(1,3-Dichloro-7-fluoro-9H-fluoren-2-yl)acetamide is a halogenated fluorene derivative with an acetamide functional group at the 2-position of the fluorene scaffold. The compound features chlorine substituents at the 1- and 3-positions and a fluorine atom at the 7-position.

Properties

CAS No. |

1645-33-6 |

|---|---|

Molecular Formula |

C15H10Cl2FNO |

Molecular Weight |

310.1 g/mol |

IUPAC Name |

N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H10Cl2FNO/c1-7(20)19-15-13(16)6-11-10-3-2-9(18)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,19,20) |

InChI Key |

LHULRCFXASXHCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)F)Cl |

Origin of Product |

United States |

Biological Activity

N-(1,3-Dichloro-7-fluoro-9H-fluoren-2-yl)acetamide, commonly referred to by its CAS number 1645-33-6, is a synthetic compound with potential biological activity. Its structure comprises a fluorenyl moiety substituted with chlorine and fluorine atoms, as well as an acetamide functional group. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl2FNO |

| Molar Mass | 310.15 g/mol |

| CAS Number | 1645-33-6 |

The compound's structure is characterized by a fluorenyl backbone with dichloro and fluoro substitutions, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is not extensively documented in current literature. However, compounds with similar structural features often exhibit significant biological activities due to their ability to interact with various biological targets.

- Genotoxicity : Compounds related to this class have been studied for their genotoxic effects. For instance, N-acetyl-2-aminofluorene (AAF), a related compound, has shown to induce DNA damage through metabolic activation, resulting in the formation of DNA adducts that can lead to carcinogenesis .

- Carcinogenic Potential : Studies have indicated that structurally similar compounds can be procarcinogenic. In animal models, exposure to such compounds has resulted in increased tumor incidences in various tissues .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and metabolism of related compounds. For example:

- Metabolic Activation : The metabolism of AAF involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA, resulting in mutagenic effects .

- Tissue Sensitivity : Research has shown varying sensitivities across different tissues and species regarding the conversion of these compounds into their active forms .

Animal Studies

- Hepatocarcinogenesis : In studies involving mice treated with 2-AF (a close analog), significant incidences of liver tumors were observed. For example, male and female mice exhibited a high frequency of hepatomas after treatment with a procarcinogenic dose .

- Tumor Induction : In another study where mice were subjected to repeated exposure to AAF, results indicated a statistically significant increase in tumor formation compared to control groups .

Human Relevance

While direct studies on this compound in humans are lacking, the implications from animal studies suggest potential risks associated with exposure to similar chemical structures.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs based on substituents, molecular formulas, and molecular weights:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(1,3-Dichloro-7-fluoro-9H-fluoren-2-yl)acetamide | Not available* | C₁₅H₉Cl₂FNO (estimated) | ~310.16 (estimated) | 1,3-Cl; 7-F |

| N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide | 92428-54-1 | C₁₅H₁₁Cl₂NO | 292.16 | 1,3-Cl |

| N-(7-Chloro-9H-fluoren-2-yl)acetamide | 5096-17-3 | C₁₅H₁₂ClNO | 265.72 | 7-Cl |

| N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide | 6638-57-9 | C₁₅H₁₀FNO₂ | 255.24 | 7-F; 9-oxo |

| N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide | 1785-16-6 | C₁₅H₁₂Br₂N₂O | 396.08 | 7-NH₂; 6,8-Br |

| N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide | 1785-26-8 | C₁₆H₉BrF₃N₂O₃ (estimated) | ~437.06 (estimated) | 3-Br; 7-NO₂; 9-oxo; CF₃CO-NH |

Key Observations:

- Electron-withdrawing halogens likely enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking .

- Ketone Functionalization: N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide includes a 9-oxo group, which increases polarity and may alter solubility compared to the non-oxidized target compound .

- Trifluoroacetamide Derivatives : Compounds like N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide feature a trifluoroacetamide group (CF₃CO-NH), which significantly alters electronic properties and resistance to enzymatic degradation compared to standard acetamides .

Crystallographic and Structural Insights

- Crystallography Tools : Structural studies on analogs (e.g., N-(1,3-Benzothiazol-2-yl)acetamide) frequently employ SHELX programs for refinement, suggesting that similar methodologies could apply to the target compound .

- Hydrogen Bonding : Halogen substituents influence hydrogen-bonding networks. For instance, chloro and fluoro groups participate in weak hydrogen bonds (C–H···X interactions), which may stabilize crystal packing or ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.